Butyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
BUTYL 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyridine core, which is known for its biological activity, particularly in cardiovascular treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the formation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The subsequent steps include the introduction of the chlorophenyl, cyano, and phenylcarbamoyl groups through various substitution reactions. The final step involves the esterification of the sulfanyl group with butyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
BUTYL 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the dihydropyridine core is of particular interest due to its activity on calcium channels. This makes the compound a potential candidate for studying cardiovascular diseases and developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a calcium channel blocker, which can help in the treatment of hypertension and other cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BUTYL 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with calcium channels. The dihydropyridine core binds to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Felodipine: Similar to amlodipine, used for hypertension and angina.
Uniqueness
BUTYL 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)-1,4-DIHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. The presence of the sulfanyl group and the butyl ester may enhance its lipophilicity and membrane permeability, potentially leading to improved efficacy and bioavailability.
Properties
Molecular Formula |
C26H26ClN3O3S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
butyl 2-[[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C26H26ClN3O3S/c1-3-4-14-33-22(31)16-34-26-20(15-28)24(19-12-8-9-13-21(19)27)23(17(2)29-26)25(32)30-18-10-6-5-7-11-18/h5-13,24,29H,3-4,14,16H2,1-2H3,(H,30,32) |
InChI Key |
OJZDOEGINAVTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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